Pyrrolo[1,2-b]pyridazine-6-carbonitrile
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Overview
Description
Pyrrolo[1,2-b]pyridazine-6-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridazine ring system with a nitrile group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolo[1,2-b]pyridazine-6-carbonitrile can be synthesized through various methods. One common approach involves the 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl or ethyl propiolate . The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids, which are obtained from corresponding esters by alkaline hydrolysis followed by acidification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and reproducibility for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-b]pyridazine-6-carbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 3 + 2 cycloaddition reactions, forming new heterocyclic structures.
Substitution Reactions: The nitrile group can be involved in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Cycloaddition Reactions: Mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate in the presence of acetic anhydride.
Substitution Reactions: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[1,2-b]pyridazine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Pyrrolo[1,2-b]pyridazine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential cytotoxic effects on plant and animal cells.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The exact mechanism of action of Pyrrolo[1,2-b]pyridazine-6-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: May bind to certain receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
Pyrrolo[2,3-b]pyridazine: Known for its kinase inhibitory activity.
Uniqueness
Pyrrolo[1,2-b]pyridazine-6-carbonitrile is unique due to its specific ring structure and the presence of a nitrile group, which can influence its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable target for further research.
Properties
IUPAC Name |
pyrrolo[1,2-b]pyridazine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFNNVGVKWEOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2N=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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